molecular formula C11H15BClNO2 B2649779 4-Chloro-2-piperidinophenylboronic acid CAS No. 2096339-67-0

4-Chloro-2-piperidinophenylboronic acid

Cat. No.: B2649779
CAS No.: 2096339-67-0
M. Wt: 239.51
InChI Key: IPRIUKMASVKFFN-UHFFFAOYSA-N
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Description

4-Chloro-2-piperidinophenylboronic acid is a boronic acid derivative that features a piperidine ring and a chloro-substituted phenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-piperidinophenylboronic acid typically involves the reaction of 4-chloro-2-bromophenylboronic acid with piperidine under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-piperidinophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-piperidinophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-2-piperidinophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The piperidine ring and chloro group further modulate its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: This combination allows for more diverse chemical transformations and interactions compared to its simpler counterparts .

Properties

IUPAC Name

(4-chloro-2-piperidin-1-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c13-9-4-5-10(12(15)16)11(8-9)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRIUKMASVKFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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